

UNC2399: A High-Affinity Biotinylated Probe for Selective EZH2 Enrichment

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Compound of Interest

Compound Name: *UNC2399*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation, primarily through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. While various small molecule inhibitors of EZH2's catalytic activity have been developed, tools for the selective enrichment and study of EZH2 protein interactions and localization are also crucial for advancing our understanding of its biological functions.

This technical guide focuses on **UNC2399**, a biotinylated chemical probe derived from the potent EZH2/EZH1 inhibitor UNC1999. While sometimes referred to as a "degrader," the primary and experimentally validated application of **UNC2399** is as a high-affinity probe for the selective pull-down and enrichment of EZH2 from cellular lysates. Its high potency and the inclusion of a biotin tag make it an invaluable tool for studying EZH2-protein interactions, which can be pivotal for drug discovery and the elucidation of EZH2's non-canonical functions.

Core Compound: UNC2399

UNC2399 is a derivative of UNC1999, a potent and orally bioavailable dual inhibitor of EZH2 and its close homolog EZH1. The key modification in **UNC2399** is the attachment of a biotin

molecule via a polyethylene glycol (PEG) linker to the solvent-exposed N-alkyl piperazine group of the UNC1999 scaffold. This strategic placement of the biotin tag allows **UNC2399** to retain high-affinity binding to EZH2 while enabling its capture using streptavidin-based affinity purification methods.

Quantitative Data

The following table summarizes the key quantitative data for **UNC2399** and its parent compound, UNC1999.

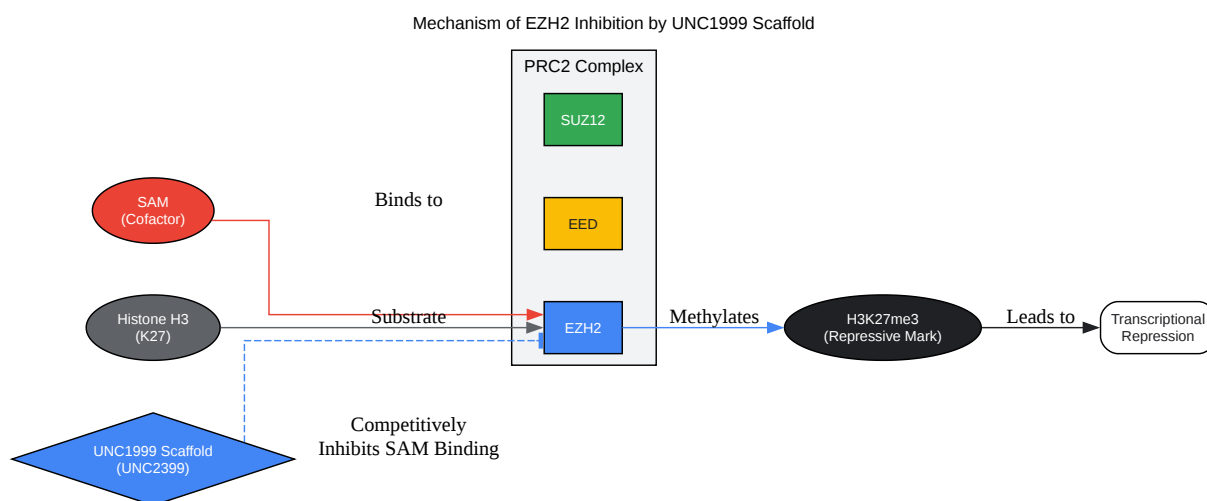
Compound	Target	Assay Type	IC50	Notes
UNC2399	EZH2	Radioactive Biochemical Assay	17 ± 2 nM	High in vitro potency maintained after biotinylation. [1]
UNC1999	EZH2 (Wild-Type)	Radioactive Methyltransferase Assay	<10 nM	Parent compound, potent inhibitor.
UNC1999	EZH1	Radioactive Methyltransferase Assay	45 ± 3 nM	Parent compound, also inhibits EZH1. [1]

Note: There is currently no publicly available data on the DC50 (half-maximal degradation concentration) or Dmax (maximum degradation) for **UNC2399**, as its primary described function is not protein degradation.

Mechanism of Action and Signaling Pathway

The inhibitory action of the UNC1999 scaffold, and by extension the binding mechanism of **UNC2399**, is competitive with the cofactor S-adenosylmethionine (SAM) and non-competitive with the histone H3 peptide substrate. By binding to the SAM-binding pocket of EZH2, it prevents the transfer of a methyl group to H3K27, thereby inhibiting the formation of the repressive H3K27me3 mark.

Below is a diagram illustrating the mechanism of EZH2 inhibition by the UNC1999 scaffold.



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Mechanism of EZH2 inhibition by the UNC1999 scaffold.

Experimental Protocols

The primary application of **UNC2399** is the enrichment of EZH2 from cell lysates for subsequent analysis, such as identifying interacting proteins by mass spectrometry or confirming the presence of EZH2 in a complex by Western blotting.

EZH2 Pull-Down from Cell Lysates using UNC2399

Objective: To selectively capture and enrich EZH2 from a total cell lysate.

Materials:

- HEK293T cells (or other cell line of interest)

- **UNC2399**
- UNC1999 (for competition assay)
- UNC2400 (negative control)
- DMSO (vehicle control)
- Streptavidin-coated magnetic beads
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Antibodies: anti-EZH2, anti-GAPDH (loading control)

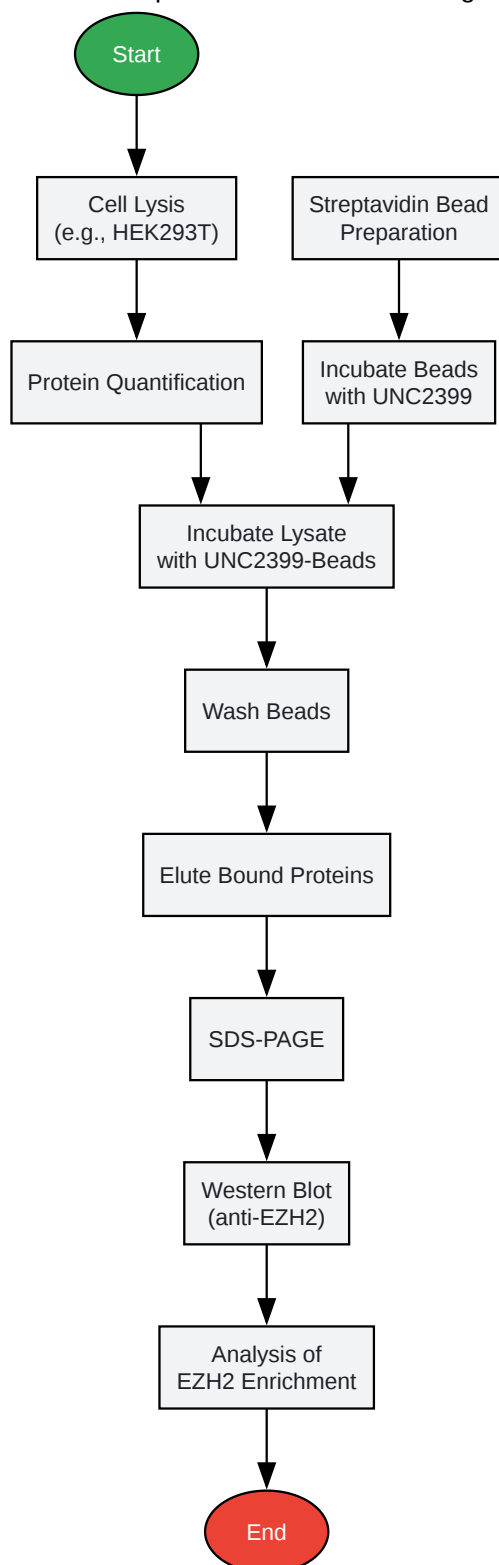
Methodology:

- Cell Lysis:
 - Culture HEK293T cells to ~80-90% confluency.
 - Harvest and wash cells with ice-cold PBS.
 - Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the total protein extract. Determine protein concentration using a standard assay (e.g., BCA).
- Bead Preparation and **UNC2399** Conjugation:
 - Resuspend the streptavidin-coated magnetic beads in lysis buffer.
 - Incubate the beads with **UNC2399** (e.g., 10 µM) for 1 hour at 4°C with rotation to allow for biotin-streptavidin binding.

- Wash the beads with lysis buffer to remove unbound **UNC2399**.
- Affinity Pull-Down:
 - (Optional Competition Control) Pre-incubate an aliquot of the cell lysate with an excess of UNC1999 (e.g., 100 μ M) or the inactive analog UNC2400 for 1 hour at 4°C.
 - Incubate the **UNC2399**-conjugated beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours or overnight at 4°C with rotation.
 - Include a control incubation with unconjugated streptavidin beads and a DMSO-treated lysate.
- Washing and Elution:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
 - After the final wash, remove all residual buffer.
 - Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
- Analysis by Western Blot:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane and probe with a primary antibody against EZH2.
 - Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
 - An input lane with a small fraction of the starting cell lysate should be included to show the initial level of EZH2.

The following diagram illustrates the experimental workflow for the EZH2 pull-down assay.

EZH2 Pull-Down Experimental Workflow using UNC2399



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Workflow for EZH2 pull-down using **UNC2399**.

Conclusion

UNC2399 serves as a highly potent and selective chemical probe for the enrichment of EZH2 from complex biological samples. Its design as a biotinylated derivative of the powerful EZH2/EZH1 inhibitor UNC1999 allows it to retain high-affinity binding to EZH2's active site. This property makes it an exceptional tool for researchers investigating the EZH2 interactome, which is crucial for understanding both its canonical and non-canonical roles in gene regulation and disease. While not a protein degrader in the conventional sense, the ability of **UNC2399** to selectively isolate EZH2 provides a complementary and valuable approach for advancing the development of novel therapeutics targeting this key epigenetic regulator.

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References

- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
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